Cas no 313654-73-8 (3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine)

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Pyrazinamine, 3-chloro-N-(2-phenoxyethyl)-
- 3-chloro-n-(2-phenoxyethyl)pyrazin-2-amine
- 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine
-
- インチ: 1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
- InChIKey: OMDGNKYONNCRNI-UHFFFAOYSA-N
- SMILES: C1(NCCOC2=CC=CC=C2)=NC=CN=C1Cl
じっけんとくせい
- 密度みつど: 1.299±0.06 g/cm3(Predicted)
- Boiling Point: 416.4±45.0 °C(Predicted)
- 酸度系数(pKa): 2.19±0.10(Predicted)
3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C229481-500mg |
3-chloro-n-(2-phenoxyethyl)pyrazin-2-amine |
313654-73-8 | 500mg |
$ 435.00 | 2022-04-01 | ||
TRC | C229481-1g |
3-chloro-n-(2-phenoxyethyl)pyrazin-2-amine |
313654-73-8 | 1g |
$ 680.00 | 2022-04-01 | ||
Life Chemicals | F1908-2515-0.5g |
3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |
313654-73-8 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-2515-1g |
3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |
313654-73-8 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-2515-10g |
3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |
313654-73-8 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | C229481-100mg |
3-chloro-n-(2-phenoxyethyl)pyrazin-2-amine |
313654-73-8 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F1908-2515-2.5g |
3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |
313654-73-8 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-2515-0.25g |
3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |
313654-73-8 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-2515-5g |
3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |
313654-73-8 | 95%+ | 5g |
$2525.0 | 2023-09-07 |
3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
3-chloro-N-(2-phenoxyethyl)pyrazin-2-amineに関する追加情報
Professional Introduction to Compound with CAS No 313654-73-8 and Product Name 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine
The compound with the CAS number 313654-73-8 and the product name 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure, characterized by a pyrazine core substituted with a chloro group and an N-(2-phenoxyethyl) side chain, positions it as a versatile intermediate in the synthesis of bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds targeting various diseases. Among these, pyrazine derivatives have emerged as promising candidates due to their ability to interact with biological targets in a highly specific manner. The presence of the chloro group in 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine enhances its reactivity, making it an attractive building block for further chemical modifications. This reactivity is particularly useful in medicinal chemistry, where such intermediates are often used to develop new drugs.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Pyrazine derivatives have been extensively studied for their ability to modulate neurotransmitter systems, which are often dysregulated in conditions such as depression, anxiety, and neurodegenerative diseases. The N-(2-phenoxyethyl) side chain in 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine is particularly noteworthy, as it can enhance blood-brain barrier penetration, a critical factor for developing effective central nervous system (CNS) drugs.
Recent studies have highlighted the compound's efficacy in preclinical models of CNS disorders. Researchers have demonstrated that derivatives of this compound can interact with serotonin and dopamine receptors, leading to improved symptoms in animal models of depression and Parkinson's disease. The chloro group also plays a crucial role in these interactions, acting as a key pharmacophore that enhances binding affinity and selectivity.
The synthesis of 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the chlorination of pyrazine derivatives followed by nucleophilic substitution with 2-phenoxyethylamine. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are employed to achieve the desired product with minimal byproducts.
From a regulatory perspective, compounds like 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. This involves comprehensive toxicological studies, pharmacokinetic evaluations, and clinical trials. The pharmaceutical industry continues to invest heavily in research to streamline these processes, leveraging computational modeling and high-throughput screening to identify promising candidates more efficiently.
The impact of this compound extends beyond its potential therapeutic applications. It also serves as a valuable tool for academic researchers studying drug design and discovery. The structural features of 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine provide insights into how specific molecular modifications can influence biological activity. This knowledge is crucial for developing new generations of drugs with improved efficacy and reduced side effects.
In conclusion, 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine (CAS No 313654-73-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural properties make it a versatile intermediate for drug development, particularly in the treatment of neurological disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.
313654-73-8 (3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine) Related Products
- 1001080-74-5(2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene)
- 2228383-39-7(1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene)
- 1805548-34-8(2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid)
- 2227710-94-1(methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)
- 1040657-71-3(N-(4-fluoro-3-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)
- 17651-38-6(5-phenylpent-4-ene-1-thiol)
- 919018-76-1(3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo2,1-b1,3thiazole-2-carboxamide)
- 2680726-29-6(benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate)
- 893790-12-0(ethyl 2-{2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamido}benzoate)




